

# Sebacate and its esters' fundamental characteristics

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An In-depth Technical Guide to the Core Characteristics of **Sebacate** and Its Esters

## Introduction

Sebacic acid (decanedioic acid) is a naturally occurring dicarboxylic acid with the chemical formula  $\text{HOOC}(\text{CH}_2)_8\text{COOH}$ .<sup>[1]</sup> Derived primarily from castor oil, it serves as a versatile building block in various industrial and scientific applications.<sup>[2]</sup> Its esters, known as **sebacates**, are formed through the esterification of sebacic acid with various alcohols. These esters, such as Dimethyl **Sebacate** (DMS), Diethyl **Sebacate** (DES), Dibutyl **Sebacate** (DBS), and Dioctyl **Sebacate** (DOS), exhibit a wide range of properties that make them valuable as plasticizers, solvents, lubricants, and formulation aids in the pharmaceutical and materials science sectors.<sup>[1][3][4]</sup>

This guide provides a comprehensive overview of the fundamental physicochemical and biological characteristics of sebacic acid and its principal esters, details common experimental protocols for their analysis, and illustrates key relationships and pathways.

## Physicochemical Properties

Sebacic acid is a white, crystalline solid at room temperature, while its common esters are typically colorless, oily liquids.<sup>[5]</sup> The long aliphatic chain of sebacic acid imparts hydrophobic characteristics, resulting in low solubility in water but good solubility in alcohols and ethers.<sup>[1]</sup> <sup>[6]</sup> The properties of its esters are modulated by the length of the alcohol's alkyl chain.

## Quantitative Data for Sebacic Acid

The core physical and chemical parameters of sebacic acid are summarized below.

Property	Value	References
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>4</sub>	[7]
Molecular Weight	202.25 g/mol	[7]
Appearance	White crystalline powder, flakes, or granules	[1][6]
Melting Point	131–137 °C	[1][8]
Boiling Point	294.4 °C at 100 mmHg	[1][7][9]
Density	~1.21 g/cm <sup>3</sup> at 20°C	[8]
Water Solubility	0.25 - 1.0 g/L at 20°C (Slightly soluble)	[1][2][9]
Solubility (Other)	Soluble in ethanol and ether	[1][6]
pKa <sub>1</sub>	4.59 at 25°C	[1][7][8]
pKa <sub>2</sub>	5.59 at 25°C	[1][7][8]
Flash Point	220 °C	[1][8]

## Quantitative Data for Common Sebacate Esters

**Sebacate** esters are widely used as plasticizers due to their ability to enhance flexibility, particularly at low temperatures.[3][10][11] Their properties vary based on the esterifying alcohol.

Property	Dimethyl Sebacate (DMS)	Diethyl Sebacate (DES)	Dibutyl Sebacate (DBS)	Dioctyl Sebacate (DOS)
CAS Number	106-79-6	110-40-7	109-43-3	122-62-3
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>4</sub>	C <sub>14</sub> H <sub>26</sub> O <sub>4</sub>	C <sub>18</sub> H <sub>34</sub> O <sub>4</sub>	C <sub>26</sub> H <sub>50</sub> O <sub>4</sub>
Molecular Weight	230.30 g/mol	258.35 g/mol	314.46 g/mol	426.68 g/mol
Appearance	Colorless liquid or white solid	Clear, colorless liquid	Colorless oily liquid	Colorless to yellowish liquid
Melting Point	29–31 °C	~1.5 °C	-10 °C	-48 to -67 °C
Boiling Point	158 °C at 10 mmHg	~306–307 °C	~351 °C	256 °C at 5 Torr
Density	0.988 g/mL at 25°C	~0.965 g/mL at 20°C	~0.939 g/cm <sup>3</sup>	~0.914 g/cm <sup>3</sup>
Flash Point	145 °C	~142 °C	~157 °C	>210 °C
Water Solubility	Insoluble	Insoluble	Insoluble	Insoluble
References	<a href="#">[12]</a> <a href="#">[13]</a>	<a href="#">[7]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>	<a href="#">[5]</a> <a href="#">[17]</a> <a href="#">[18]</a>	<a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a> <a href="#">[22]</a>

## Biological Role and Metabolism

Sebacic acid is recognized as a human and plant metabolite.[\[1\]](#) It has been identified as a urinary metabolite and can be associated with certain metabolic disorders.[\[1\]](#)[\[23\]](#) In pharmacokinetic studies, intravenously administered **sebacate** has a relatively short plasma half-life in rats (around 39 minutes) and humans (around 81 minutes), with disposition completed within a few hours.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) It is partly excreted unchanged in urine and partly metabolized, with some being eliminated as CO<sub>2</sub> in expired air.[\[26\]](#)[\[27\]](#)

A significant aspect of sebacic acid's biological activity is its potential role in inflammation. Human neutrophils can metabolize sebacic acid into its 5-oxo analog, which is a potent activator of pro-inflammatory cells like eosinophils and monocytes through the OXER1

receptor.[9] This suggests a pathway by which sebacic acid could contribute to inflammatory skin conditions.[9]



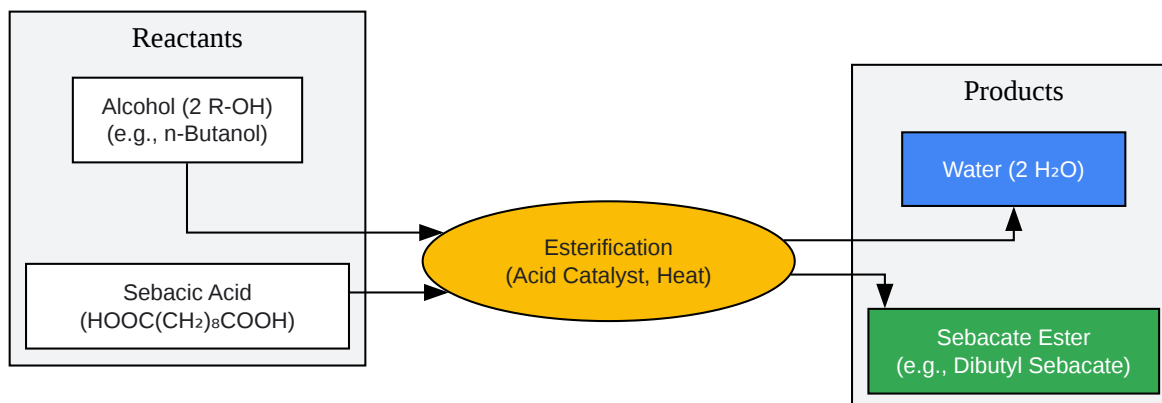
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Fig. 1: Proposed pro-inflammatory pathway of sebacic acid metabolism.

## Applications in Research and Drug Development

The unique properties of **sebacate** and its esters make them valuable in several high-tech applications.

- **Drug Delivery:** **Sebacate** esters like DBS are used as plasticizers for film coatings on tablets and granules, controlling the release of active pharmaceutical ingredients.[14][17] Their biocompatibility and biodegradability are advantageous for creating drug delivery systems.[6]
- **Plasticizers for Medical Devices:** Due to their low toxicity and high performance, **sebacates** are used in plastics for medical devices.[14][17] Dioctyl **sebacate** (DOS) is suitable for medical rubber and food packaging materials as it often complies with FDA standards.[19]
- **Biomaterials:** Sebacic acid can be used to produce polyamides and polyesters, some of which are biologically well-tolerated and suitable for use in surgical and medical research applications.[4][6]
- **Cosmetics and Personal Care:** Esters are used as emollients, conditioning agents, and solvents in skin and hair care products, providing a non-oily feel.[3][5][28]



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Fig. 2: General synthesis pathway for **sebacate** esters via esterification.

## Experimental Protocols

Characterization and quantification of **sebacate** and its esters are critical for quality control and research. Standard analytical techniques include gas chromatography-mass spectrometry (GC-MS) for separation and identification, and nuclear magnetic resonance (NMR) for structural elucidation.

### Protocol: GC-MS Analysis of Sebacate Esters in a Polymer Matrix

This protocol outlines a general method for quantifying a **sebacate** ester (e.g., DBS) used as a plasticizer in a polyvinyl chloride (PVC) matrix.

- Objective: To extract and quantify the concentration of Dibutyl **Sebacate** (DBS) from a PVC sample.
- Materials:
  - PVC sample containing DBS.
  - Dichloromethane (DCM), HPLC grade.

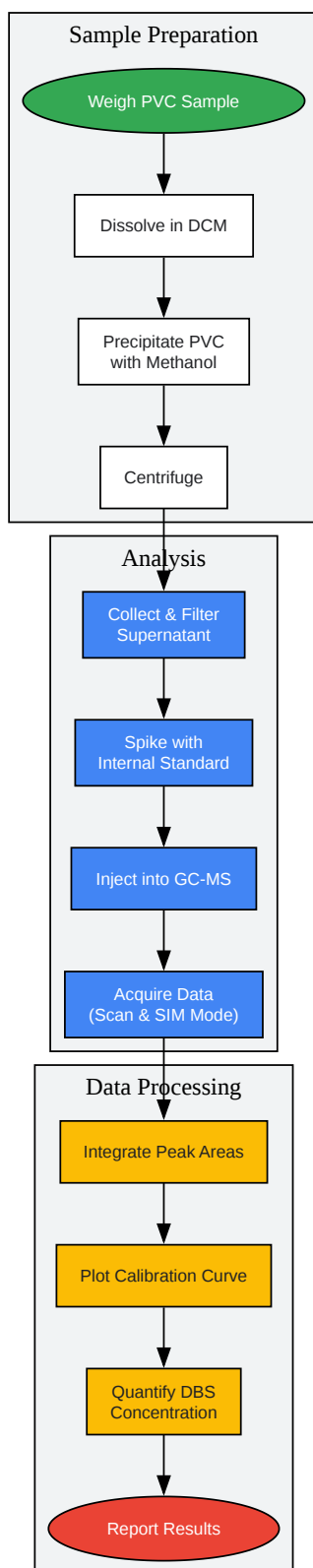
- Methanol, HPLC grade.
- Internal Standard (IS): e.g., Di-n-pentyl phthalate.
- DBS analytical standard.
- Volumetric flasks, pipettes, vials.
- Ultrasonic bath.
- 0.22  $\mu\text{m}$  syringe filters.
- Methodology:
  1. Sample Preparation:
    - Accurately weigh ~100 mg of the PVC sample into a glass vial.
    - Add 5.0 mL of DCM to dissolve the polymer. Use an ultrasonic bath to expedite dissolution.
    - Once dissolved, add 10.0 mL of methanol to precipitate the PVC polymer, leaving the plasticizer and other soluble components in the supernatant.
    - Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.
  2. Extraction & Dilution:
    - Carefully transfer the supernatant to a new vial.
    - Filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into a GC vial.
    - Spike the vial with a known concentration of the internal standard.
  3. Calibration Curve:
    - Prepare a series of calibration standards of DBS (e.g., 1, 5, 10, 50, 100  $\mu\text{g/mL}$ ) in DCM/methanol, each containing the same concentration of the internal standard.

#### 4. GC-MS Instrumentation & Conditions:

- GC System: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or similar.
- Inlet Temperature: 250°C.
- Injection Volume: 1  $\mu$ L (Splitless mode).
- Oven Program: Start at 80°C, hold for 1 min. Ramp to 280°C at 15°C/min, hold for 5 min.
- Carrier Gas: Helium at 1.0 mL/min.
- MS System: Agilent 5977A or equivalent.
- Ion Source Temp: 230°C.
- Mode: Electron Ionization (EI), Scan mode (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

#### 5. Data Analysis:

- Identify the DBS and IS peaks by their retention times and mass spectra.
- Construct a calibration curve by plotting the ratio of the DBS peak area to the IS peak area against the DBS concentration.
- Calculate the concentration of DBS in the sample extract using the regression equation from the calibration curve.



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Fig. 3: Experimental workflow for GC-MS analysis of a **sebacate** ester.



## Protocol: $^1\text{H}$ NMR Structural Confirmation of Sebacic Acid

- Objective: To confirm the chemical structure of a sebacic acid sample using proton NMR.
- Materials:
  - Sebacic acid sample.
  - Deuterated solvent: Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ) or Methanol ( $\text{CD}_3\text{OD}$ ).
  - NMR tubes.
- Methodology:
  1. Sample Preparation: Dissolve 5-10 mg of the sebacic acid sample in approximately 0.7 mL of  $\text{DMSO-d}_6$  in a clean NMR tube. Cap and invert several times to ensure homogeneity.
  2. NMR Acquisition:
    - Spectrometer: Bruker 400 MHz spectrometer or equivalent.
    - Acquire a standard  $^1\text{H}$  NMR spectrum.
    - The broad singlet corresponding to the carboxylic acid protons ( $-\text{COOH}$ ) will be highly deshielded (typically  $>10$  ppm, and its position can be variable).
    - The spectrum is expected to show three main signals for the methylene ( $-\text{CH}_2-$ ) protons:
      - A triplet at  $\sim 2.2$  ppm corresponding to the 4 protons alpha to the carbonyl groups ( $-(\text{CH}_2)\text{C}=\text{O}$ ).
      - A multiplet at  $\sim 1.5$  ppm corresponding to the 4 protons beta to the carbonyl groups.
      - A multiplet at  $\sim 1.2$ - $1.3$  ppm corresponding to the 8 central protons of the alkyl chain.
  3. Data Analysis:

- Integrate the peaks. The ratio of the integrations should correspond to the number of protons (e.g., ~4:4:8 for the methylene groups).
- Confirm the chemical shifts and splitting patterns are consistent with the known structure of sebacic acid.

## Conclusion

Sebacic acid and its esters are a functionally diverse class of molecules with well-defined physicochemical properties. Their origins from renewable resources, coupled with their low toxicity and high performance, have solidified their importance in fields ranging from polymer science to pharmaceuticals. An understanding of their core characteristics, biological interactions, and the analytical methods used for their study is essential for researchers and developers aiming to leverage these versatile compounds in advanced applications.

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